Prl-IN-1

Cancer Phosphatase Mechanism of Action

Researchers studying PRL1-driven cancers face a critical gap: pan-PRL inhibitors cannot dissect trimerization-specific signaling. Prl-IN-1 (Cmpd-43) is a first-in-class detrimerizer that selectively binds the PRL1 trimer interface without inhibiting phosphatase catalytic activity, enabling precise interrogation of PRL1-driven proliferation and migration via ERK1/2 and Akt pathway attenuation. • Blocks PRL1-induced proliferation and migration in MDA-MB-231 and H1299 models • Validated in murine melanoma xenograft (30 mg/kg); phenocopies genetic PRL deletion • >98% HPLC purity; custom bulk packaging available; shipped with blue ice globally

Molecular Formula C25H23N3O3
Molecular Weight 413.5 g/mol
Cat. No. B12383351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrl-IN-1
Molecular FormulaC25H23N3O3
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O)C=C1C
InChIInChI=1S/C25H23N3O3/c1-16-10-21-14-28(15-22(21)11-17(16)2)23-5-3-4-20(12-23)24(29)27-26-13-18-6-8-19(9-7-18)25(30)31/h3-13H,14-15H2,1-2H3,(H,27,29)(H,30,31)/b26-13-
InChIKeyMCEIGZQHGVMORT-ZMFRSBBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prl-IN-1 – Selective PRL1 Trimerization Inhibitor


Prl-IN-1, also known as Cmpd-43 (CAS: 331431-75-5), is a selective small-molecule inhibitor of Phosphatase of Regenerating Liver 1 (PRL1), a validated oncoprotein [1]. Unlike broad-spectrum phosphatase inhibitors, Prl-IN-1 is a "detrimerizer" that specifically binds to and disrupts the trimer interface of PRL1, a structural feature essential for its oncogenic function . Its discovery via structure-based virtual screening established it as a first-in-class chemical probe for dissecting PRL1-specific signaling, offering a unique tool for cancer research where PRL1 is implicated [2].

1 PRL1 trimerization disruption studies
2 Selective probe, not a pan-PRL active-site inhibitor
3 ERK1/2 and Akt pathway signaling dissection

Why Prl-IN-1 Cannot Be Replaced by Pan-PRL Inhibitors


Direct substitution of Prl-IN-1 with other PRL phosphatase inhibitors (e.g., Thienopyridone, JMS-053) or repurposed drugs (e.g., Salirasib) is scientifically invalid for PRL1-centric studies. This is due to the compound's unique mechanism of action: it is a specific disruptor of PRL1 trimerization, not a generic active-site phosphatase inhibitor [1]. While alternatives exhibit nanomolar IC50 values against PRL family phosphatases in enzymatic assays, they lack the demonstrated capacity to selectively block PRL1-driven cellular proliferation and migration by attenuating both ERK1/2 and Akt signaling pathways in cellular contexts where PRL1 is the primary oncogenic driver [2]. Consequently, experiments designed to interrogate the biological function of PRL1 trimerization or its specific downstream signaling cannot be reliably conducted with off-target or pan-PRL active-site inhibitors [3].

Unique trimer disruption

Other PRL inhibitors act on the active site; their enzymatic potency may not replicate trimer-interface blockade.

PRL1-driven phenotype selectivity

Pan-PRL inhibitors may not recapitulate the PRL1-specific attenuation of proliferation and migration.

In vivo validation gap

Many comparator inhibitors lack reported in vivo model data; their translational context may differ.

Prl-IN-1 Comparative Evidence


Trimerization Disruption Mechanism

Prl-IN-1 (Cmpd-43) is differentiated from other PRL phosphatase inhibitors (e.g., Thienopyridone, JMS-053) by its mechanism of action. It functions as a selective disruptor of PRL1 homotrimerization, a unique structural requirement for PRL1's oncogenic activity, rather than as a broad-spectrum active-site inhibitor [1]. This mechanism was validated by biochemical and structural analyses showing direct binding to the PRL1 trimer interface .

Trimerization Mechanism
Class-level inference
Disrupts PRL1 trimer interface vs. generic active-site inhibition
Supports PRL1 trimer-specific signaling interrogation
Mechanistic basis for functional selectivity
Cancer Phosphatase Mechanism of Action

PRL1-Driven Proliferation and Migration Inhibition

Prl-IN-1 (Cmpd-43) demonstrated the ability to specifically inhibit cell proliferation and migration induced by PRL1 overexpression in cellular models. In the PRL1-overexpressing breast cancer cell line MDA-MB-231 and the lung cancer cell line H1299, Prl-IN-1 treatment significantly attenuated PRL1-driven oncogenic phenotypes [1]. This functional selectivity is a key differentiator, as many PRL inhibitors are pan-active or have unknown cellular specificity [2].

PRL1-Driven Phenotypes
Supporting evidence
Attenuated proliferation & migration in MDA-MB-231 and H1299 cells
Supports cell-model endpoint review for PRL1-driven responses
PRL1-overexpression context; confirm in additional models
Cancer Cell Migration Cell Proliferation

In Vivo Antitumor Activity in Xenograft Model

Prl-IN-1 (Cmpd-43) demonstrated significant in vivo anticancer activity in a murine xenograft model of melanoma [1]. This in vivo proof-of-concept is a critical differentiator for a chemical probe, as many PRL inhibitors lack reported or robust in vivo efficacy data [2]. While a direct, quantitative head-to-head in vivo comparison against another PRL inhibitor is not available in the primary literature, the demonstration of in vivo tumor growth inhibition positions Prl-IN-1 as a more advanced and therapeutically relevant tool for translational oncology research [1].

In Vivo Tumor Model
Cross-study comparable
Reported tumor growth inhibition in murine melanoma xenograft
Supports in vivo model-response context
Direct comparator in vivo data not available
In Vivo Xenograft Melanoma

Prl-IN-1 Research Applications


Dissecting PRL1 Trimerization Signaling

Prl-IN-1 is the tool of choice for research groups investigating the unique role of PRL1 homotrimerization in oncogenic signaling. Its mechanism as a direct trimer disruptor allows for precise interrogation of this structural biology question, a function that cannot be performed by broad-spectrum PRL phosphatase inhibitors [1]. This application is ideal for studies aiming to understand how PRL1 trimerization propagates signals through ERK1/2 and Akt pathways [1].

PRL1-Overexpressing Cancer Model Studies

For researchers working with cancer cell lines or primary tumor models characterized by PRL1 overexpression (e.g., MDA-MB-231 breast cancer or H1299 lung cancer cells), Prl-IN-1 provides a selective means to block PRL1-driven proliferation and migration [2]. Its use in these systems yields cleaner, more interpretable data on the specific contribution of PRL1 to the oncogenic phenotype, compared to using pan-PRL or off-target inhibitors [3].

Preclinical PoC for PRL1-Targeted Therapy

Prl-IN-1 is uniquely suited as a lead-like compound for preclinical oncology studies requiring in vivo validation. Its demonstrated activity in a murine xenograft melanoma model [1] provides a crucial bridge from in vitro mechanism to in vivo efficacy. This makes it a preferred chemical probe for drug discovery programs aiming to validate PRL1 trimerization as a therapeutic target before committing to extensive medicinal chemistry optimization.

Structural Biology of PRL1 Trimer Interface

The availability of structural data demonstrating the direct binding of Prl-IN-1 to the PRL1 trimer interface [1] makes it an invaluable chemical probe for structural biology and biophysics. Researchers can use it in co-crystallization studies, NMR, or other biophysical assays to further map the PRL1 trimerization interface, a task not feasible with other inhibitors that target the enzymatic active site.

Application
Selection Property
Validation Focus
PRL1 trimerization signaling
Trimer disruption mechanism
ERK1/2 & Akt pathway endpoints
PRL1-overexpressing cancer cell models
PRL1 phenotypic selectivity
Proliferation & migration readouts
Preclinical in vivo target validation
In vivo model-response data
Tumor growth inhibition models
PRL1 trimer interface structural biology
Direct trimer binding evidence
Co-crystallization / biophysical mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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